molecular formula C6H4Cl2N2O B081462 4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde CAS No. 14160-91-9

4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde

Cat. No. B081462
CAS RN: 14160-91-9
M. Wt: 191.01 g/mol
InChI Key: DOMBYPXLCGLBRD-UHFFFAOYSA-N
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Description

"4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde" is a chemical compound with significant relevance in synthetic chemistry, particularly in the synthesis of heterocyclic compounds and as a precursor in various organic reactions. This compound's molecular structure and chemical properties make it a versatile building block in organic synthesis.

Synthesis Analysis

The synthesis of pyrimidine derivatives, including 4,6-dichloro-2-methylpyrimidine-5-carbaldehyde, often involves cyclocondensation reactions. For example, the facile synthesis of pyrido[2,3-d]pyrimidines through cyclocondensation of 4,6-dichloro-2-methylsulfanylpyrimidine-5-carbaldehyde with β-substituted β-aminoacrylic esters indicates the potential for creating complex heterocyclic systems from this compound (Chizhova et al., 2015).

Molecular Structure Analysis

The molecular structure of compounds related to 4,6-dichloro-2-methylpyrimidine-5-carbaldehyde often features polarized electronic structures and hydrogen bonding capabilities. This is exemplified by a study on related pyrimidine carbaldehydes, where molecules are linked by a combination of hydrogen bonds into complex structures (Low et al., 2007).

Chemical Reactions and Properties

4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde participates in various chemical reactions due to its reactive dichloro and aldehyde functional groups. It has been used in the synthesis of heterocyclic chalcones and dipyrazolopyridines, indicating its versatility in forming diverse chemical structures (Quiroga et al., 2010).

Physical Properties Analysis

While specific studies directly detailing the physical properties of 4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde are limited, related research on pyrimidine derivatives provides insights into their general characteristics, such as solubility, crystalline structure, and thermal stability.

Chemical Properties Analysis

The chemical properties of 4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde, such as reactivity with nucleophiles, electrophiles, and its potential for further functionalization, make it a valuable compound in organic synthesis. Its interactions with various reagents, leading to the formation of novel pyrimidine derivatives, highlight its chemical versatility (Zinchenko et al., 2018).

Scientific Research Applications

  • Synthesis of Expanded Porphyrins : 4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde has been used in the synthesis of expanded porphyrins, which are significant due to their potential applications in photodynamic therapy and as sensors (Maes, Vanderhaeghen, & Dehaen, 2005).

  • Interaction with Glycine Esters : Research has explored the interaction of this compound with methyl- and tert-butylglycinate, leading to the synthesis of derivatives with potential biological activity (Zinchenko, Muzychka, Biletskiy, & Smolii, 2018).

  • Ring Cleavage and Decarbonylation Studies : Studies have been conducted on the treatment of related pyrimidine carbaldehydes with boiling water or dilute acids, revealing processes of ring cleavage and deformylation, which are significant in understanding chemical reactions and mechanisms (Clark, Parvizi, & Southon, 1976).

  • Synthesis in Anticancer Drug Research : It serves as an important intermediate in the synthesis of the anticancer drug dasatinib (Guo, 2012).

  • Synthesis of Pyrido[2,3-d]pyrimidines : This compound is involved in the synthesis of pyrido[2,3-d]pyrimidines, a class of compounds that have shown potential in various chemical applications (Chizhova et al., 2015).

  • Synthesis of Antiviral Agents : Research has been conducted on the formation of oxopyrimidine-5-carbaldehydes, which show promise as synthetic precursors of antitumor agents (Erkin & Krutikov, 2004).

  • Investigation of Antibacterial Properties : Studies have been done on the antibacterial properties of newly synthesized compounds derived from reactions involving 4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde (Govori-Odai, Spahiu, & Haziri, 2007).

  • Enantiomeric Excess Amplification : It has been used in a study where a trace amount of 2-methylpyrimidyl alkanol with slight enantiomeric excess was auto-multiplied, demonstrating dramatic amplification in an asymmetric autocatalytic reaction (Shibata, Hayase, Yamamoto, & Soai, 1997).

  • Thermochemical Studies : Research on the molar enthalpies of formation of various dichloromethylpyrimidine isomers, including 4,6-Dichloro-2-methylpyrimidine, has been conducted to understand their thermochemical properties (Szterner, Amaral, Morais, Silva, & Silva, 2016).

  • Discovery of Dual Inhibitors of EGFR and ErbB-2 Protein Tyrosine Kinases : 4-Aminopyrimidine-5-carbaldehyde oximes, derived from this compound, have been found to be potent inhibitors of EGFR and ErbB-2 tyrosine kinases, important in cancer research (Xu et al., 2008).

Safety And Hazards

4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde is a versatile building block used for the synthesis of more complex pharmaceutical and biologically active compounds, such as Dasatinib and its derivatives . This suggests that it could be used in the development of new pharmaceuticals in the future.

properties

IUPAC Name

4,6-dichloro-2-methylpyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2N2O/c1-3-9-5(7)4(2-11)6(8)10-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOMBYPXLCGLBRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C(=N1)Cl)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80629950
Record name 4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80629950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde

CAS RN

14160-91-9
Record name 4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80629950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-dichloro-2-methylpyrimidine-5-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
AL Smith, ND D'Angelo, YY Bo, SK Booker… - Journal of medicinal …, 2012 - ACS Publications
A highly selective series of inhibitors of the class I phosphatidylinositol 3-kinases (PI3Ks) has been designed and synthesized. Starting from the dual PI3K/mTOR inhibitor 5, a structure-…
Number of citations: 51 pubs.acs.org
Y Lin, Z Li, C Xu, K Xia, S Wu, Y Hao, Q Yang, H Ma… - Bioorganic …, 2020 - Elsevier
The chemokine receptor CXCR4 has been explored as a drug target due to its involvement in pathological conditions such as HIV infection and cancer metastasis. Here we report the …
Number of citations: 5 www.sciencedirect.com

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